Cas no 2680685-09-8 (tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)

Technical Introduction: Tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a bromo-substituted pyridine core coupled with a 4-methylpiperazine moiety, enhancing reactivity for further functionalization. The tert-butyl carbamate (Boc) protecting group ensures stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the bromine substituent’s reactivity. Its well-defined purity and consistent performance make it a reliable choice for researchers developing bioactive molecules, including kinase inhibitors or CNS-targeting agents.
tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate structure
2680685-09-8 structure
Product name:tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate
CAS No:2680685-09-8
MF:C15H23BrN4O2
Molecular Weight:371.272722482681
CID:5621109
PubChem ID:165924415

tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28300946
    • 2680685-09-8
    • tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
    • tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate
    • インチ: 1S/C15H23BrN4O2/c1-15(2,3)22-14(21)18-12-9-11(16)10-17-13(12)20-7-5-19(4)6-8-20/h9-10H,5-8H2,1-4H3,(H,18,21)
    • InChIKey: PFGOWRORNZTPPJ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)NC(=O)OC(C)(C)C)N1CCN(C)CC1

計算された属性

  • 精确分子量: 370.10044g/mol
  • 同位素质量: 370.10044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.7Ų
  • XLogP3: 2.4

tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28300946-0.05g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
0.05g
$1032.0 2023-09-07
Enamine
EN300-28300946-0.25g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
0.25g
$1131.0 2023-09-07
Enamine
EN300-28300946-0.1g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
0.1g
$1081.0 2023-09-07
Enamine
EN300-28300946-5g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
5g
$3562.0 2023-09-07
Enamine
EN300-28300946-5.0g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
5g
$3562.0 2023-05-24
Enamine
EN300-28300946-10.0g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
10g
$5283.0 2023-05-24
Enamine
EN300-28300946-1.0g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
1g
$1229.0 2023-05-24
Enamine
EN300-28300946-1g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
1g
$1229.0 2023-09-07
Enamine
EN300-28300946-0.5g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
0.5g
$1180.0 2023-09-07
Enamine
EN300-28300946-2.5g
tert-butyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate
2680685-09-8
2.5g
$2408.0 2023-09-07

tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 関連文献

tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate (CAS No. 2680685-09-8)

Tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate, with the CAS number 2680685-09-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery programs.

The molecular structure of tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate features a pyridine core substituted with a bromine atom at the 5-position and a carbamate group at the 3-position. The presence of a piperazine moiety at the 2-position introduces a secondary amine, which is known to enhance binding affinity and selectivity in biological targets. This structural configuration makes the compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in developing small molecules that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine ring in tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate suggests potential activity as a serotonin receptor antagonist or partial agonist. Such compounds are being explored for their therapeutic potential in treating neurological and psychiatric disorders.

One of the most compelling aspects of this compound is its potential to interact with various biological targets. The bromine substituent at the 5-position of the pyridine ring can serve as a handle for further chemical modifications, allowing researchers to fine-tune its pharmacological properties. Additionally, the carbamate group at the 3-position can participate in hydrogen bonding interactions, which is crucial for achieving high affinity and selectivity in binding to biological receptors.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate that incorporate multiple pharmacophoric elements are particularly valuable for identifying new lead compounds. These molecules can serve as starting points for structure-based drug design, where computational methods are used to predict and optimize binding interactions with biological targets.

The pharmaceutical industry has been increasingly leveraging high-throughput screening (HTS) technologies to identify novel active compounds. Tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate represents an excellent candidate for such screens due to its complex structure and potential biological activity. Its unique combination of functional groups makes it likely to interact with multiple targets, providing opportunities for discovering multitarget drugs that can address complex diseases more effectively.

In addition to its pharmacological potential, this compound also exhibits interesting physicochemical properties that make it suitable for drug development. Its molecular weight and lipophilicity are within optimal ranges for oral bioavailability, which is a critical factor in drug formulation and delivery. Furthermore, its stability under various conditions ensures that it can be stored and handled effectively throughout the drug development process.

The synthesis of tert-butyl N-5-bromo-2-(4-methylpiperazin-1-y l)pyridin -3 -y lcarbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only improve yield but also enhance purity, which is essential for pharmaceutical applications.

The growing body of evidence supporting the use of piperazine derivatives in drug development underscores the significance of compounds like tert-butyl N -5 -bromo -2 - (4 -methyl piperazin -1 -y l ) py ridin e -3 -y l carbamate. Researchers are exploring its potential as a scaffold for developing drugs targeting various diseases, including depression, anxiety disorders, and neurodegenerative conditions. The compound's ability to modulate neurotransmitter systems makes it a promising candidate for these applications.

In conclusion, tert-butyl N -5 -bromo -2 - (4 -methyl piperazin -1 -y l ) py ridin e -3 -y l carbamate (CAS No. 2680685 -09 -8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation in drug discovery programs. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in developing next-generation treatments for neurological and psychiatric disorders.

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